molecular formula C16H18O2 B289648 2-naphthyl 2-ethylbutanoate

2-naphthyl 2-ethylbutanoate

Cat. No.: B289648
M. Wt: 242.31 g/mol
InChI Key: JDKZXLBYHYCZKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthyl 2-ethylbutanoate is an organic compound with the molecular formula C₁₆H₁₈O₂. It is an ester formed from 2-ethylbutyric acid and 2-naphthol. Esters are known for their pleasant fragrances and are often used in the production of perfumes and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-naphthyl 2-ethylbutanoate can be synthesized through the esterification reaction between 2-ethylbutyric acid and 2-naphthol. This reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of 2-ethylbutyric acid, 2-naphthyl ester may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-naphthyl 2-ethylbutanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-naphthyl 2-ethylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylbutyric acid, 2-naphthyl ester primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, releasing 2-ethylbutyric acid and 2-naphthol. These products can then interact with various molecular targets and pathways, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-naphthyl 2-ethylbutanoate is unique due to its specific combination of 2-ethylbutyric acid and 2-naphthol, which imparts distinct chemical and physical properties. Its structure allows for specific interactions in biological systems and unique applications in the fragrance industry .

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

naphthalen-2-yl 2-ethylbutanoate

InChI

InChI=1S/C16H18O2/c1-3-12(4-2)16(17)18-15-10-9-13-7-5-6-8-14(13)11-15/h5-12H,3-4H2,1-2H3

InChI Key

JDKZXLBYHYCZKA-UHFFFAOYSA-N

SMILES

CCC(CC)C(=O)OC1=CC2=CC=CC=C2C=C1

Canonical SMILES

CCC(CC)C(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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